Lanraplenib - 1800046-95-0

Lanraplenib

Catalog Number: EVT-272518
CAS Number: 1800046-95-0
Molecular Formula: C23H25N9O
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanraplenib, also known as GS-9876, is a potent and selective second-generation spleen tyrosine kinase (SYK) inhibitor. [] It was developed as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Lanraplenib exhibits a 24-hour half-life, making it suitable for once-daily administration. [] It is also devoid of interactions with proton pump inhibitors (PPI), overcoming a limitation of its predecessor, entospletinib. []

Future Directions
  • Optimizing Combination Therapies: Further research is crucial to determine the optimal dosing and scheduling of lanraplenib in combination therapies, particularly for AML and other hematological malignancies. [, , , , , ]
  • Investigating Immunomodulatory Effects: Exploring the immunomodulatory effects of lanraplenib, especially its impact on B and T cell proliferation, could open new avenues for its therapeutic application in various diseases. []
  • Genetic Subgroup Analysis: Investigating lanraplenib's efficacy in specific genetic subgroups of AML and other diseases could lead to personalized treatment strategies and improved patient outcomes. [, , , ]
  • Addressing Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms to lanraplenib, particularly in the context of combination therapies, is crucial for long-term treatment success. []

Entospletinib (GS-9973)

  • Compound Description: Entospletinib is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [, , , ] It has shown clinical activity in acute myeloid leukemia (AML) patients, particularly those with MLL rearrangements or high HOXA9 and MEIS1 expression. [, ] Entospletinib is currently being investigated in a phase 3 trial for newly diagnosed AML patients with NPM1 mutations. []

Gilteritinib

  • Compound Description: Gilteritinib is a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML. [, , , , , ] It is an approved therapy for relapsed/refractory FLT3-mutated AML. []
  • Relevance: While structurally unrelated to Lanraplenib, Gilteritinib is being investigated in combination with Lanraplenib for the treatment of FLT3-mutated AML. [, , , , , ] Preclinical studies suggest synergistic antileukemic effects, potentially due to their complementary targeting of hyperproliferation and differentiation blockade driven by both FLT3 and SYK. [] This combination is currently under clinical evaluation (NCT05028751). [, , , , ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent inhibitor of Janus kinase (JAK) 1 and 2, involved in signaling pathways regulating hematopoiesis and immune response. [] It is approved for treating myelofibrosis and polycythemia vera.
  • Relevance: Although structurally dissimilar to Lanraplenib, Ruxolitinib's synergistic activity when combined with Lanraplenib was identified using the PRISM platform. [] This synergy was observed in hematological malignancy cell lines, particularly AML cell lines, suggesting potential therapeutic benefits. [] Mechanistically, this synergy is attributed to Lanraplenib's ability to regulate STAT signaling and interact with other receptor tyrosine kinases, like FLT3, similar to Ruxolitinib. []

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, crucial components of the MAPK signaling pathway often dysregulated in cancer. []
  • Relevance: While structurally distinct from Lanraplenib, Trametinib was investigated in combination with Lanraplenib in preclinical AML models. [] Results showed increased cell death in an additive manner, indicating potential benefits of combining SYK and MEK inhibition in AML treatment. [] This supports further exploration of Lanraplenib's utility in combination therapies for AML.

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy drug commonly used in AML treatment, acting as a pyrimidine analog that interferes with DNA synthesis. []
  • Relevance: Although structurally unrelated to Lanraplenib, Cytarabine was tested in combination with Lanraplenib in preclinical models of NPM1-mutated AML. [] The combination demonstrated increased cell death additively, suggesting potential benefits of combining SYK inhibition with standard chemotherapy in this AML subtype. [] This finding encourages further investigation into the clinical utility of this combination.
Source and Classification

Lanraplenib is classified as a second-generation SYK inhibitor. It was discovered as part of efforts to develop more effective treatments for autoimmune disorders. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacokinetic properties, allowing for once-daily dosing in clinical settings .

Molecular Structure Analysis

The molecular structure of lanraplenib is characterized by its complex arrangement of nitrogenous bases and aromatic rings, which contribute to its biological activity as a SYK inhibitor. The chemical formula is C₁₅H₁₈N₄O, indicating a molecular weight of approximately 270.34 g/mol. The structural features include multiple nitrogen atoms that facilitate binding to the active site of SYK, effectively inhibiting its activity .

Chemical Reactions Analysis

Lanraplenib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and cyclization processes. These reactions are critical for forming the core structure of the compound and ensuring its stability and efficacy as a drug. Detailed reaction mechanisms are typically outlined in patent documents and scientific literature related to its development .

Mechanism of Action

Lanraplenib exerts its effects primarily by inhibiting SYK, which is crucial for B cell activation and survival. In vitro studies have shown that lanraplenib blocks B cell maturation and immunoglobulin M production, leading to reduced autoantibody levels in models of lupus nephritis. In vivo studies in New Zealand black/white mice demonstrated that treatment with lanraplenib improved survival rates, decreased proteinuria, and preserved kidney morphology by reducing glomerular immunoglobulin G deposition . This mechanism highlights its potential efficacy in treating autoimmune diseases characterized by B cell dysregulation.

Physical and Chemical Properties Analysis

Lanraplenib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity.
  • Melting Point: The melting point has been documented in various studies but typically falls within a range that indicates good thermal stability for pharmaceutical formulations .
Applications

Lanraplenib is primarily being investigated for its therapeutic applications in autoimmune diseases such as:

  • Systemic Lupus Erythematosus: By modulating B cell activity, lanraplenib may help reduce disease severity and improve patient outcomes.
  • Lupus Nephritis: Its ability to inhibit SYK signaling pathways can mitigate kidney damage associated with lupus, potentially offering a new treatment avenue for patients suffering from this complication .
Introduction to Lanraplenib

Lanraplenib (GS-9876) represents a clinically significant advancement in targeted kinase inhibition, specifically designed to modulate pathological immune and oncogenic signaling pathways through selective spleen tyrosine kinase (SYK) inhibition. This synthetic organic compound exemplifies rational drug design approaches to overcome limitations of earlier generation inhibitors while maintaining potent biological activity against a strategically validated therapeutic target [2] [4].

Chemical Identification and Structural Properties of Lanraplenib

Lanraplenib is scientifically identified as 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine with the molecular formula C₂₃H₂₅N₉O and a molecular weight of 443.50 g/mol. Its CAS registry number is 1800046-95-0 [1] [4] [9].

The compound features a tri-heterocyclic core structure comprising imidazopyrazine, pyrazine, and phenyl rings connected through amine linkers. A strategically positioned N-oxetane piperazine moiety replaces the morpholine ring found in earlier SYK inhibitors (e.g., entospletinib), significantly improving physicochemical properties [2] [4]. This modification was crucial for eliminating pH-dependent solubility and reducing drug-drug interactions with proton pump inhibitors [2].

Key physicochemical properties include:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 9
  • Rotatable bonds: 5
  • Topological polar surface area: 109.73 Ų
  • Calculated partition coefficient (XLogP): 1.9
  • Lipinski's rule compliance: Zero violations [4]

Table 1: Structural Comparison of Lanraplenib and Entospletinib

PropertyLanraplenibEntospletinib
Core HeterocycleImidazo[1,2-a]pyrazineIndazole
Solubility ModifierN-oxetane piperazineMorpholine
pKa (Basic Group)Calculated 6.4~8.0
pH-Dependent SolubilityNoYes
Proton Pump Inhibitor InteractionNoneSignificant
Dosing RegimenOnce dailyTwice daily (BID)

The specific structural configuration enables hydrogen bonding between the imidazopyrazine NH and SYK's D512 residue within the kinase hinge region, while maintaining van der Waals contacts with V385, as confirmed through crystallographic studies. Electrostatic potential mapping guided strategic heteroatom placement to enhance binding complementarity [2]. The molecular structure confers favorable pharmacokinetic properties, including human plasma half-life supporting once-daily dosing and oral bioavailability exceeding 40% in preclinical models [2] [6].

Historical Development and Rationale for SYK Inhibition

The discovery of lanraplenib emerged from systematic efforts to address significant limitations of first-generation SYK inhibitors. Entospletinib (GS-9973), while demonstrating clinical efficacy in hematological malignancies, exhibited pH-dependent solubility that necessitated twice-daily dosing and caused clinically significant drug interactions with proton pump inhibitors. These pharmacological shortcomings precluded its development for chronic autoimmune conditions requiring long-term therapy [2].

Medicinal chemistry optimization focused on three key objectives:

  • Improved metabolic stability through disruption of oxidative morpholine metabolism
  • Elimination of pH-dependent solubility
  • Maintenance of cellular potency (IC₅₀ < 50 nM) and selectivity [2]

Initial modifications of the morpholine ring in entospletinib yielded compounds with unacceptable losses in functional selectivity (T-cell versus B-cell inhibition). Introduction of a piperazine scaffold addressed metabolic stability but introduced excessive basicity, reducing the T/B selectivity ratio to 5. The critical breakthrough came with incorporation of an N-oxetane group (compound 20), which reduced the calculated pKa to 6.4 while maintaining potency within 2-fold of the parent compound. This modification achieved an improved T/B selectivity ratio of 10 and restored favorable permeability (Caco-2 Pₐₚₚ = 5.5 × 10⁻⁶ cm/s) [2].

Further optimization of the heteroaromatic system identified the 7-azaindazole → imidazopyrazine transition, culminating in lanraplenib. This compound demonstrated:

  • SYK biochemical IC₅₀ = 9.5 nM
  • Cellular EC₅₀ (Ramos B-cells) = 24 nM
  • Whole blood potency (CD63 expression) = 9 nM [2] [6] [8]
  • Human pharmacokinetics suitable for once-daily oral dosing
  • No interaction with proton pump inhibitors [2] [7]

Properties

CAS Number

1800046-95-0

Product Name

Lanraplenib

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H25N9O

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N

Solubility

Soluble in DMSO

Synonyms

Lanraplenib; GS-SYK, GS-9876; GS 9876; GS9876;

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.